molecular formula C12H18O B13555076 4-(2,4-Dimethylphenyl)butan-2-ol

4-(2,4-Dimethylphenyl)butan-2-ol

Cat. No.: B13555076
M. Wt: 178.27 g/mol
InChI Key: AZHHTPCTRQWIEZ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 2,4-dimethylphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,4-Dimethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halides, ethers.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethylphenyl)butan-2-ol is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4,6,8,11,13H,5,7H2,1-3H3

InChI Key

AZHHTPCTRQWIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC(C)O)C

Origin of Product

United States

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